molecular formula C25H22ClN3O2 B3014990 N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide CAS No. 941913-52-6

N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide

Cat. No. B3014990
CAS RN: 941913-52-6
M. Wt: 431.92
InChI Key: OUBCOSBDOMHTJS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H22ClN3O2 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Activity Relationship Studies

Research into the structure-activity relationships of 1,4-benzodiazepines, including compounds structurally related to N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide, has provided insight into their pharmacological properties. Studies indicate that the central nervous system (CNS) activity observed for 1,4-benzodiazepines is inherent only in the closed seven-membered ring structure, not in ring-opened forms, suggesting specific structural requirements for their activity (Fryer, Leimgruber, & Trybulski, 1982).

Potential as Pesticides

Derivatives of compounds similar to N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide have been characterized for their potential as pesticides. X-ray powder diffraction studies of N-derivatives suggest their applicability in this area, highlighting the versatile use of these compounds beyond pharmacological applications (Olszewska, Tarasiuk, & Pikus, 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, structurally related to the compound , have been performed to explore their potential in photovoltaic applications. These studies include photochemical and thermochemical modeling, showing good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies on these compounds have shown significant binding affinities, suggesting potential for biological interactions as well (Mary et al., 2020).

Antibacterial Activity

Research into the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of various 1,4-benzothiazepine derivatives, including those structurally similar to N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide, has demonstrated their potential as antibacterial agents. These compounds have been evaluated against both gram-positive and gram-negative bacteria, showing moderate to good activity and underscoring the importance of specific substituents for enhanced antibacterial properties (Desai, Shah, Bhavsar, & Saxena, 2008).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2/c1-16-7-12-20(17(2)13-16)22-14-25(31)29(23-6-4-3-5-21(23)28-22)15-24(30)27-19-10-8-18(26)9-11-19/h3-13H,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBCOSBDOMHTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N(C(=O)C2)CC(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide

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